Dencichin

Vue d'ensemble

Description

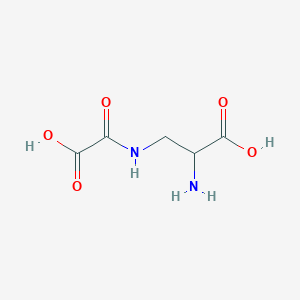

L-2-Amino-3-(oxalylamino)propanoic acid is an alpha-amino acid.

Applications De Recherche Scientifique

Cancer de la prostate

Dencichin est l’un des principaux ingrédients différentiels du ginseng noir pendant les différentes périodes de cycles de cuisson à la vapeur et de séchage au soleil . Il joue un rôle important dans la voie anti-cancer de la prostate du ginseng noir, en particulier dans la régulation de la voie de signalisation PI3K-Akt et la voie d’activation du carcinogène chimique-récepteur .

Inhibition de l’activité de l’hydroxylase-2 de la proline HIF (PHD-2)

This compound, un acide aminé non protéique initialement extrait de Panax notoginseng, s’est avéré inhiber l’activité de l’hydroxylase-2 de la proline HIF (PHD-2) . Cette inhibition peut avoir des implications potentielles dans la régulation des facteurs inductibles par l’hypoxie, qui sont essentiels dans les réponses cellulaires à des conditions de faible teneur en oxygène.

Médecine traditionnelle chinoise

En médecine traditionnelle chinoise, this compound est utilisé dans la transformation du ginseng noir, une variante du ginseng connue pour tonifier l’énergie vitale et générer des fluides pour étancher la soif . La teneur en this compound dans le ginseng noir varie en fonction du nombre de périodes de cycles de cuisson à la vapeur et de séchage au soleil .

Propriétés antioxydantes

Bien que les études spécifiques sur les propriétés antioxydantes de this compound soient limitées, il convient de noter que le ginseng noir, qui contient du this compound, a été trouvé pour présenter des effets antioxydants

Mécanisme D'action

- HIF Signaling Pathway : this compound modulates the HIF pathway by preventing HIF degradation via PHD-2 inhibition. This pathway regulates genes related to angiogenesis, erythropoiesis, and glucose metabolism .

- TGF-β/Smad Signaling : In vivo studies suggest that this compound may regulate protein expression in the TGF-β/Smad signaling pathway, which is implicated in fibrosis and tissue repair .

Target of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Dencichin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . This interaction plays a crucial role in the biochemical properties of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound significantly inhibits cell proliferation and extracellular matrix (ECM) proteins accumulation of HBZY-1 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has intermolecular interactions with PHD-2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

2-Amino-3-(carboxyformamido)propanoic acid, commonly known as Dencichin, is a non-protein amino acid with significant biological implications. This compound, derived from Panax notoginseng, has been studied for its diverse biological activities, particularly in the fields of neuroscience, hematology, and cancer research.

- Molecular Formula : CHNO

- Molecular Weight : 176.128 g/mol

- Density : 1.6 ± 0.1 g/cm³

This compound's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2), which plays a crucial role in the regulation of oxygen homeostasis and cellular responses to hypoxia .

Interaction with Biological Targets

The compound's interaction with PHD-2 suggests potential therapeutic applications in conditions characterized by hypoxia, such as cancer. By inhibiting PHD-2, this compound may enhance the stability of hypoxia-inducible factors (HIFs), leading to increased expression of genes that promote angiogenesis and erythropoiesis .

Biological Applications

- Neuroscience : this compound has been identified as a neuroexcitotoxic agent that may influence neurotransmitter synthesis and modulate various biochemical pathways critical for neuronal function.

- Hematology : It has been recognized for its hemostatic properties, potentially increasing platelet counts and improving blood coagulation processes.

- Cancer Research : The compound's ability to inhibit PHD-2 makes it a candidate for cancer therapies aimed at enhancing tumor oxygenation and reducing tumor progression through angiogenic pathways .

Case Studies and Research Findings

A study investigated the effects of this compound on prostate-specific membrane antigen (PSMA)-targeted radioligands. It was found that replacing certain amino acids in these ligands with this compound could maintain binding affinity while minimizing off-target effects in normal tissues such as kidneys and salivary glands . This suggests that this compound may play a role in developing targeted cancer therapies that reduce systemic toxicity.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(carboxyformamido)propanoic acid | CHNO | Inhibits PHD-2; derived from Panax notoginseng |

| 2-Amino-3-Hydroxypropanoic Acid | CHNO | Hydroxyl group enhances solubility |

| L-Serine | CHNO | Essential amino acid; involved in protein synthesis |

Propriétés

IUPAC Name |

2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896910 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-90-7, 5302-45-4 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.